molecular formula C13H17NO4 B2938813 3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine CAS No. 713526-59-1

3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine

Cat. No. B2938813
M. Wt: 251.282
InChI Key: ISTKQVXMPAEOKX-UHFFFAOYSA-N
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Description

3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine, also known as 6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridin-3-ol, is a research chemical with the molecular formula C13H17NO4 . It has a molecular weight of 251.28 . The compound is canonicalized and has a complexity of 293 .


Molecular Structure Analysis

The compound has a complex structure that includes a pyridine ring and a dioxaspiro ring. The Canonical SMILES representation is C1CC2(CCC1(C3=NC=C(C=C3)O)O)OCCO2 . This indicates the presence of a pyridine ring (C3=NC=C(C=C3)O) and a dioxaspiro ring (C1CC2(CCC1O)OCCO2). The InChI representation is InChI=1S/C13H17NO4/c15-10-1-2-11(14-9-10)12(16)3-5-13(6-4-12)17-7-8-18-13/h1-2,9,15-16H,3-8H2 .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a LogP value of 1.29190, indicating its lipophilicity . It has a topological polar surface area of 71.8, which can influence its ability to cross cell membranes . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . The compound has 1 rotatable bond .

properties

IUPAC Name

6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-10-1-2-11(14-9-10)12(16)3-5-13(6-4-12)17-7-8-18-13/h1-2,9,15-16H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTKQVXMPAEOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C3=NC=C(C=C3)O)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine

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